molecular formula C8H10N2O3 B8025832 3-Nitro-2-(propan-2-yloxy)pyridine CAS No. 1211758-69-8

3-Nitro-2-(propan-2-yloxy)pyridine

Cat. No. B8025832
Key on ui cas rn: 1211758-69-8
M. Wt: 182.18 g/mol
InChI Key: IIEBBISRDCADBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486953B2

Procedure details

iso-Propanol (1.41 mL, 18.48 mmol) was added drop wise into a stirred suspension of sodium hydride (60% dispersion in oil, 0.739 g, 18.48 mmol) in anhydrous THF (20 mL) at 0° C. and the resulting solution stirred for 0.5 hours. To this solution was added 2-fluoro-3-nitropyridine (2.50 g, 17.60 mmol) drop wise in anhydrous THF (10 mL). After complete addition the solution was stirred at 0° C. for 0.5 hours, before being allowed to warm to ambient temperature. The reaction was stirred at ambient temperature for 18 hours, quenched with water (50 mL) and the aqueous layer extracted with diethyl ether (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried (Na2SO4), filtered and concentrated in vacuo. The title compound was obtained as a yellow solid (1.975 g, 61% yield) after purification by flash-column chromatography (petroleum ether (40-60° C.)/DCM).
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
0.739 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[H-].[Na+].F[C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=1>C1COCC1>[CH:1]([O:4][C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.41 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.739 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the solution
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 0.5 hours
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)OC1=NC=CC=C1[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.975 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.